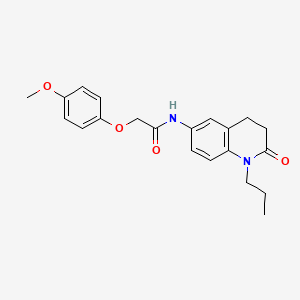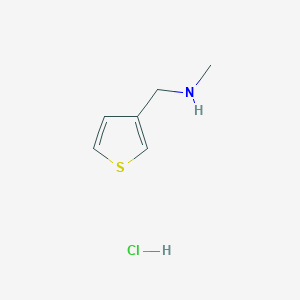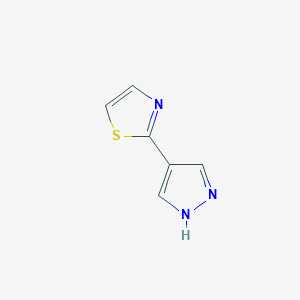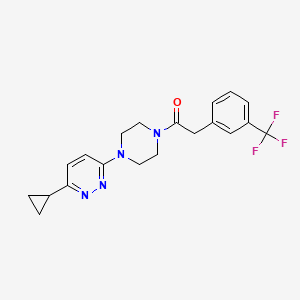
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide” belongs to a class of chemicals that often exhibit significant biological activity, including potential therapeutic applications. The presence of fluorophenyl and imidazole rings suggests it might interact selectively with biological targets, a common trait among compounds designed for pharmaceutical use.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including condensation, bromination, and amide formation processes. For example, the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate in drug synthesis, demonstrates the complexity and precision required in synthesizing fluorophenyl-containing compounds (Song Hong-rui, 2009).
Molecular Structure Analysis
The molecular structure of compounds with similar functionalities, such as imidazole and fluorophenyl groups, often includes planar aromatic systems conducive to stacking interactions and hydrogen bonding. These structural features are critical for the interaction with biological targets. X-ray diffraction techniques commonly reveal these details, providing insights into the compound's three-dimensional conformation and potential reactivity (K. Y. Yeong et al., 2018).
Chemical Reactions and Properties
Chemical properties, including reactivity with other organic molecules and potential for forming derivatives, are influenced by the functional groups present in the compound. The imidazole ring, for example, is known for its participation in nucleophilic substitution reactions and its ability to act as a ligand in coordination compounds, suggesting our compound could undergo similar reactions.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be inferred from similar compounds. The presence of both hydrophobic (fluorophenyl and phenylbutanamide) and potentially polar (imidazole) groups suggests a moderate solubility profile in organic solvents and possibly in water under certain conditions, facilitating its use in various biological studies (Mamatha S.V et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide and its analogs have been synthesized and characterized in various studies, focusing on their potential applications in medicinal chemistry and materials science. For instance, substituted imidazoles, including those with fluorophenyl groups, have shown a wide range of biological activities and have been evaluated for their anti-inflammatory, analgesic, and antiproliferative effects (Sharpe et al., 1985). The structure-activity relationships of these compounds suggest their potential utility in developing new therapeutic agents.
Biological Activities The biological activities of compounds containing the N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide scaffold have been extensively investigated. For example, imidazole-based compounds have been studied for their ability to inhibit cytochrome P-450 enzymes, demonstrating significant potential in targeting specific metabolic pathways (Ahmed et al., 1995). Additionally, derivatives of similar structures have been evaluated for their anticancer, anti-HCV, and anti-inflammatory properties, showing promising results in various in vitro and in vivo models (Küçükgüzel et al., 2013).
Anticancer Applications Several studies have focused on the anticancer applications of imidazole and thiazole derivatives. For example, new compounds with the imidazole-thiazole scaffold have been synthesized and shown potent activity against various cancer cell lines, including breast and lung cancer models. These compounds often exhibit mechanisms of action involving the inhibition of key cellular pathways, such as topoisomerase IIα, indicating their potential as anticancer agents (Alam et al., 2016).
Material Science Applications Beyond their medicinal applications, compounds featuring the imidazole ring have also found uses in material science, particularly in the development of organic light-emitting diodes (OLEDs) and as fluorophores in various spectroscopic studies. These applications leverage the unique electronic properties of the imidazole ring for the design of materials with desirable photophysical characteristics (Liu et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c22-18-11-9-17(10-12-18)19-15-24-21(25-19)27-14-13-23-20(26)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,15H,4,7-8,13-14H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWUWBPWTRGBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide](/img/structure/B2494298.png)
![4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine](/img/structure/B2494301.png)
![3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2494304.png)




![1-{7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2494314.png)
![N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2494315.png)
![3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494316.png)

![4H,5H-Imidazo[1,2-A]quinazolin-5-one](/img/structure/B2494318.png)
![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494319.png)
